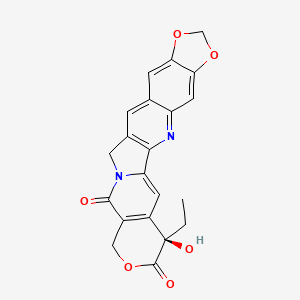
FL118
Vue d'ensemble
Description
FL118 is an inhibitor of human survivin expression, activating tumor suppressor p53 as a novel MOA in p53 wild-type cancer cells.
Applications De Recherche Scientifique
Traitement de la leucémie myéloïde chronique (LMC)
FL118 a montré un potentiel en tant qu'agent thérapeutique puissant contre la leucémie myéloïde chronique (LMC) résistante aux inhibiteurs de BCR-ABL . Il cible l'hélicase ARN DDX5, qui est cruciale pour la prolifération et la survie cellulaires . L'application de this compound affecte l'expression relative des protéines DDX5 . Il induit également l'apoptose non seulement dans les cellules Ba/F3 exprimant BCR-ABL, mais aussi dans celles exprimant le mutant BCR-ABL T315I, qui est résistant aux inhibiteurs de BCR-ABL .
Surmonter la résistance aux médicaments dans le traitement du cancer
This compound s'est avéré inhiber des gènes de survie clés tels que Mcl-1, XIAP et cIAP2, qui sont souvent exprimés dans les cellules tumorales ayant développé une résistance à la chimiothérapie ou à la radiothérapie . Cette inhibition conduit à la mort des cellules tumorales .
Activation de la voie de suppression tumorale p53
This compound peut activer la voie de suppression tumorale p53 dans les cellules cancéreuses, encourageant la sénescence cellulaire, ou le vieillissement . Cela pourrait potentiellement ralentir la progression du cancer.
Suppression de l'expression de DDX5
This compound s'est avéré supprimer l'expression de DDX5 . DDX5 est une hélicase ARN impliquée dans divers processus cellulaires, notamment la transcription, le traitement de l'ARN et le transport de l'ARN. Sa surexpression a été associée à plusieurs types de cancer .
Traitement de la LMC résistante aux inhibiteurs de BCR-ABL
This compound a montré un potentiel en tant que traitement pour la LMC résistante aux inhibiteurs de BCR-ABL . Il induit l'apoptose dans les cellules exprimant le mutant BCR-ABL T315I, qui est résistant aux inhibiteurs de BCR-ABL .
Mécanisme D'action
Target of Action
FL118 targets several key proteins involved in cancer cell survival and proliferation. These include Survivin , Mcl-1 , XIAP , and cIAP2 . It also targets the RNA helicase DDX5 .
Mode of Action
This compound inhibits the expression of its target proteins, leading to cancer cell death . It has been shown to inhibit the promoter activity of Survivin and its gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the Wnt-β-catenin/TCF4 signaling pathway, which is abnormally activated in certain cancers . It also promotes proteasomal degradation of DDX5 in cancer cells .
Pharmacokinetics
This compound rapidly clears from circulation while effectively accumulating in tumors . It has a long elimination half-life, suggesting a sustained effect .
Result of Action
This compound effectively inhibits the proliferation and migration of cancer cells . It induces apoptosis in cancer cells by down-regulating the expression of its target proteins . In addition, this compound has shown superior antitumor efficacy in human tumor xenograft models .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, stromal cells can induce microenvironment-mediated drug resistance . This compound appears to bypass this resistance, possibly due to its ability to bypass multiple efflux pump protein-induced resistance .
Propriétés
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of FL118?
A1: Research has identified the RNA helicase DDX5 (also known as p68) as a bona fide direct target of this compound. [] this compound binds to, dephosphorylates, and ultimately leads to the degradation of DDX5 via the proteasome pathway. []
Q2: How does this compound’s interaction with DDX5 affect cancer cells?
A2: DDX5 is a master regulator of multiple oncogenic proteins. This compound binding and degrading DDX5 leads to a decrease in the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant KRAS. [] This ultimately disrupts cancer cell survival, proliferation, and even resistance mechanisms.
Q3: Does this compound affect other anti-apoptotic proteins besides those regulated by DDX5?
A3: Yes, independent of its effect on DDX5, this compound can also directly inhibit the expression of survivin, XIAP, cIAP2, and Mcl-1, key anti-apoptotic proteins from the inhibitor of apoptosis (IAP) and Bcl-2 families. [, , ]
Q4: What is the significance of this compound's effect on MdmX in cancer cells?
A4: this compound promotes the degradation of MdmX, a negative regulator of the tumor suppressor protein p53. [, ] This leads to p53 activation and subsequent induction of p53-dependent senescence in colorectal cancer cells. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H18N2O6, and its molecular weight is 406.39 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts do not include specific spectroscopic data, it is standard practice to characterize novel compounds using techniques like NMR and mass spectrometry. Researchers interested in this data should consult with the authors or explore patent literature related to this compound.
Q7: How critical is the hydroxyl group in the lactone ring of this compound for its activity?
A7: Studies highlight that maintaining a free hydroxyl group at this position is crucial for this compound’s high antitumor efficacy. [] Modifying this group significantly impacts its ability to inhibit survivin, Mcl-1, and cIAP2 expression. []
Q8: What is the significance of this compound's steric configuration for its activity?
A8: Research comparing this compound with its racemic mixture, FL113, revealed that this compound's specific steric configuration is critical for its superior antitumor activity. [] This emphasizes the importance of stereochemistry in drug design and development.
Q9: Have any this compound derivatives been developed, and what are their characteristics?
A9: Yes, researchers have synthesized several this compound derivatives, particularly focusing on modifications at positions 7 and 9 of the core structure. [] Some of these derivatives, like FL77-6, FL77-9, and FL77-24, showed even better antitumor efficacy than this compound. [] Another derivative, 12e, coupled with uracil, displayed superior cytotoxic activity and water solubility compared to this compound. []
Q10: What formulation challenges were encountered with this compound, and how were they addressed?
A10: Initial formulations of this compound containing Tween 80 were limited to intraperitoneal administration and showed toxicity concerns. [] Developing a Tween 80-free formulation enabled intravenous administration, improved the maximum tolerated dose, and enhanced the therapeutic index of this compound. [, ]
Q11: How does this compound behave in vivo in terms of absorption, distribution, and elimination?
A11: Pharmacokinetic studies in animal models demonstrated that this compound is rapidly cleared from circulation but exhibits effective accumulation in tumor tissues with a long elimination half-life. []
Q12: What types of cancer cells have shown sensitivity to this compound in vitro?
A12: this compound has demonstrated significant in vitro efficacy against a broad range of cancer cell lines, including colorectal, pancreatic, lung, bladder, breast, ovarian, and multiple myeloma. [, , , , , , , ]
Q13: Has this compound shown efficacy in in vivo models of cancer, and how does it compare to other agents?
A13: this compound has exhibited potent antitumor activity in various human tumor xenograft models, including colon, head and neck, and mesothelioma. [, , , ] It shows superior efficacy compared to other FDA-approved anticancer drugs like irinotecan, topotecan, doxorubicin, 5-FU, and others. [, ]
Q14: Does the p53 status of cancer cells affect this compound's efficacy?
A14: this compound's inhibitory effects on tumor growth and target gene expression are independent of p53 status (wild type, mutant, or null). [, ] This is significant as it suggests potential for treating cancers where p53 function is compromised.
Q15: Does this compound exhibit efficacy in models of drug-resistant cancers?
A15: Yes, this compound effectively eliminates human tumor xenografts that have developed resistance to irinotecan and topotecan. [] It can also overcome irinotecan resistance in colon cancer cells overexpressing the drug efflux pump ABCG2. [, ]
Q16: Does mutant KRAS status affect this compound sensitivity?
A16: The presence and subtype of KRAS mutations can influence this compound sensitivity. For instance, colorectal cancer cells harboring KRAS G12V or G12D mutations exhibited greater sensitivity to this compound compared to those with the G13D mutation. [] In bladder cancer models, the presence of mutant KRAS seemed to be a favorable biomarker for this compound efficacy. []
Q17: Is this compound susceptible to drug efflux pumps like P-gp and ABCG2?
A17: Unlike irinotecan and topotecan, which are substrates for efflux pumps like P-gp/MDR1 and ABCG2/BCRP, this compound is not. [, , ] This characteristic likely contributes to its ability to overcome resistance mediated by these pumps.
Q18: Does the expression of topoisomerase I (Top1) impact this compound's efficacy?
A18: Unlike other camptothecin analogs, this compound's antitumor activity appears to be largely independent of Top1 expression levels. [] This suggests that while this compound can bind to and inhibit Top1, this interaction might be more relevant to its potential hematopoietic toxicity rather than its antitumor efficacy. []
Q19: Are there potential biomarkers for predicting this compound sensitivity in cancer?
A19: Emerging research suggests that DDX5 expression levels could be a potential biomarker for predicting response to this compound treatment in colorectal and pancreatic cancers. [] Additionally, KRAS mutation status, particularly specific subtypes, warrants further investigation as a predictive biomarker. [, ]
Q20: What analytical techniques have been used to study this compound?
A20: Research on this compound has employed various techniques, including cell viability assays, western blotting, flow cytometry, immunohistochemistry, RNA sequencing, gene silencing, and overexpression studies, among others. [, , , , , ] A highly sensitive LC-MS/MS method has also been validated for the simultaneous determination of this compound and its prodrug W34 in rat blood for pharmacokinetic studies. []
Q21: Are there ongoing efforts to improve this compound delivery and targeting?
A21: While specific drug delivery strategies for this compound are not detailed in the provided abstracts, developing a Tween 80-free formulation enabled intravenous administration, representing a significant advancement in its delivery. [] Further research might explore targeted delivery approaches to enhance efficacy and minimize potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




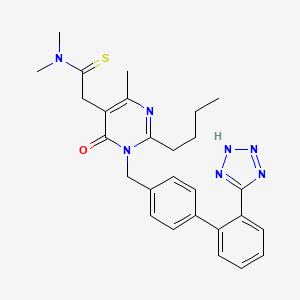

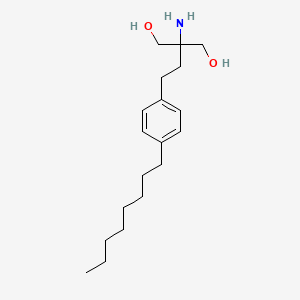
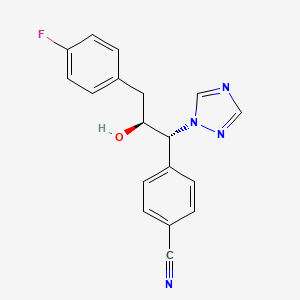

![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)

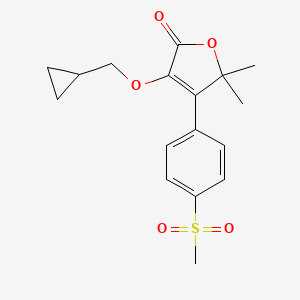
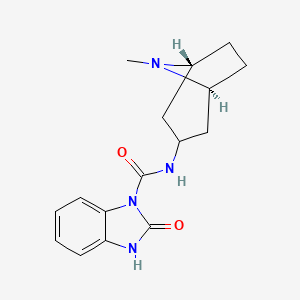
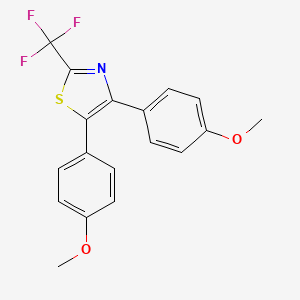
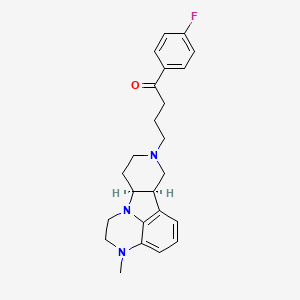
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)